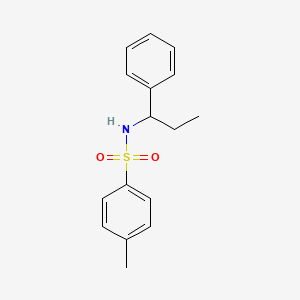![molecular formula C18H16N2O3 B4406587 N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406587.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide
説明
N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide, also known as BZF-F, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. BZF-F is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide is complex and not yet fully understood. However, it is known that this compound binds to specific proteins, altering their function and leading to downstream effects. One proposed mechanism of action is that this compound acts as a competitive inhibitor, binding to the active site of target proteins and preventing their normal function. Another proposed mechanism is that this compound induces conformational changes in target proteins, leading to altered function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and modulate immune responses. In vivo studies have shown that this compound can reduce inflammation, improve cognitive function, and protect against neurodegeneration.
実験室実験の利点と制限
One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide in lab experiments is its high purity and yield. This makes it a reliable and consistent reagent for use in various assays. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in animal studies. However, one limitation of using this compound is its complex mechanism of action, which can make it difficult to interpret results from experiments.
将来の方向性
There are many potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide. One area of interest is its use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of novel anticancer drugs. Another area of interest is its use in the treatment of neurodegenerative disorders. This compound has been shown to protect against neurodegeneration and improve cognitive function, making it a potential therapeutic option for diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is its use as a modulator of protein-protein interactions. This compound has been shown to bind to specific proteins, altering their function and leading to downstream effects. This property has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(16-9-4-10-22-16)19-13-6-3-5-12(11-13)18-20-14-7-1-2-8-15(14)23-18/h1-3,5-8,11,16H,4,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBWLIBXNDBLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4406511.png)
![1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4406526.png)
![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4406529.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406544.png)
![methyl N-[(4-bromophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4406546.png)
![1-[4-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4406554.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406562.png)
![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4406572.png)
![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)


![2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)